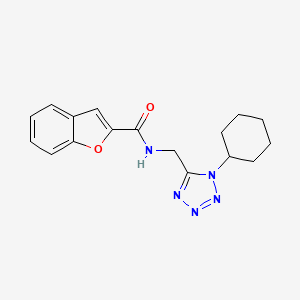

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O2/c23-17(15-10-12-6-4-5-9-14(12)24-15)18-11-16-19-20-21-22(16)13-7-2-1-3-8-13/h4-6,9-10,13H,1-3,7-8,11H2,(H,18,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFTNFVVCJQWFLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C(=NN=N2)CNC(=O)C3=CC4=CC=CC=C4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps:

Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Tetrazole Ring: The tetrazole ring is often introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

Linking the Cyclohexylmethyl Group: This step involves the alkylation of the tetrazole ring with a cyclohexylmethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran core can be oxidized to form quinone derivatives.

Reduction: The tetrazole ring can be reduced to form amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and tetrazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzofuran and tetrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide has a complex molecular structure characterized by the presence of a benzofuran moiety, a cyclohexyl group, and a tetrazole ring. The molecular formula is , with a molecular weight of approximately 335.4 g/mol. The compound's structure suggests potential interactions with biological targets, making it a candidate for drug development.

Analgesic Properties

Recent studies have indicated that compounds with similar structural features to this compound exhibit significant analgesic effects. For instance, related compounds have been evaluated in clinical trials for their efficacy in managing postoperative pain. A notable study demonstrated that a related compound significantly reduced pain intensity compared to placebo in patients following abdominal surgery, suggesting that derivatives of this class may provide effective pain relief with favorable safety profiles .

Antitumor Activity

Research has shown that benzofuran derivatives possess antitumor properties. Compounds similar to this compound have been tested for their ability to inhibit tumor growth in vitro and in vivo. These studies suggest that the compound may interfere with cancer cell proliferation and induce apoptosis, although specific data on this compound's direct effects remain limited .

Neuropharmacological Effects

Benzofuran-based compounds have been investigated for their potential as neuropharmacological agents, particularly in treating cognitive dysfunctions. Compounds that act on histamine H3 receptors have shown promise in enhancing cognitive functions without significant side effects . The structural similarities of this compound to these compounds suggest it may also exhibit neuroprotective effects.

Synthesis and Chemical Modifications

The synthesis of this compound involves multiple steps, including the formation of the benzofuran core followed by the introduction of the cyclohexyl and tetrazole moieties. Various synthetic routes have been explored to optimize yield and purity, which are crucial for further biological testing.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways.

Pathways Involved: It may modulate signaling pathways related to inflammation, pain, or cell proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares structural motifs with two classes of compounds:

- Tetrazole-containing benzenamines (5a–5j) : These feature a central (2-(prop-2-ynyloxy)phenyl)methyl group bridging the tetrazole and substituted benzenamine moieties. In contrast, the target compound replaces the benzenamine with a benzofuran carboxamide, likely altering electronic and steric profiles .

- Benzofuran carboxamides (e.g., compound 21) : These retain the benzofuran-2-carboxamide core but substitute the tetrazole group with a benzimidazole-benzyl group, impacting solubility and target binding .

Physical and Spectroscopic Properties

Key comparisons are summarized below:

- Yield and Purity : The benzenamine derivatives (5a–5j) exhibit yields of 70–98%, suggesting efficient synthetic routes (e.g., Au-catalyzed multicomponent reactions in ) . The target compound’s synthesis could adopt similar methodologies but may require optimization for the benzofuran carboxamide linkage.

- Melting Points : Benzenamine derivatives show higher melting points (112–210°C) compared to benzofuran carboxamides (161–163°C), likely due to stronger intermolecular hydrogen bonding in the former .

- Spectroscopy : IR and NMR data for tetrazole-containing compounds consistently show NH stretching (~3418 cm⁻¹) and aromatic proton resonances (δ 6.8–8.2), which would overlap with signals from the target compound’s benzofuran core .

Substituent Effects on Reactivity and Bioactivity

- Halogenation : Bromo (5b ) and fluoro (5c , 5d ) substituents improve lipophilicity, which may correlate with membrane permeability in bioactive analogs .

- Benzofuran vs. Benzenamine Cores : The benzofuran carboxamide (compound 21) lacks the prop-2-ynyloxy group present in 5a–5j, which could reduce steric hindrance and alter binding affinities in pharmacological contexts .

Biological Activity

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the synthesis, biological mechanisms, and activity of this compound, drawing from diverse research findings.

Chemical Structure and Synthesis

The compound features a benzofuran core linked to a tetrazole moiety via a cyclohexylmethyl group. Its molecular formula is with a molecular weight of approximately 326.34 g/mol . The synthesis typically involves several steps:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Tetrazole Ring : The tetrazole is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.

- Alkylation : The cyclohexylmethyl group is linked to the tetrazole ring under basic conditions .

The biological activity of this compound is thought to involve interactions with specific molecular targets, potentially modulating pathways related to inflammation and pain relief.

Molecular Targets

- Enzymes and Receptors : The compound may interact with enzymes involved in inflammatory pathways, possibly affecting cytokine production and immune responses .

Pathways Involved

- Inflammation Modulation : It may influence signaling pathways associated with inflammatory responses, contributing to its therapeutic potential .

Biological Activity

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens remain limited.

Antitumor Activity

In vitro studies have shown that compounds similar to this compound demonstrate cytotoxic effects on cancer cell lines. These effects are likely mediated through apoptosis induction and cell cycle arrest.

Case Studies

Several case studies highlight the potential therapeutic applications of compounds structurally related to this compound:

- Study on Cancer Cell Lines : A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.

- Inflammatory Models : In animal models of inflammation, administration of related compounds resulted in reduced inflammatory markers, indicating a possible role in managing inflammatory diseases.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key steps in synthesizing N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The synthesis involves three primary steps: (i) Tetrazole ring formation : Cyclohexylamine is reacted with sodium azide and a nitrile precursor under acidic conditions (e.g., HCl/ZnCl₂) . (ii) Alkylation : The tetrazole intermediate undergoes alkylation with a benzofuran-2-carboxamide precursor, typically using a coupling agent like EDC/HCl in chloroform or DMF . (iii) Amidation : Final amidation is achieved via carbodiimide-mediated coupling, requiring inert conditions (argon atmosphere) and purification via column chromatography or HPLC .

- Critical Parameters : Temperature control (< 40°C for tetrazole stability), solvent selection (DMF for solubility), and stoichiometric ratios (1:1.2 for azide:nitrile) are essential for >70% yield .

Q. How is the structural integrity of this compound validated, and which spectroscopic techniques are most reliable?

- Methodological Answer :

- 1H/13C NMR : Confirms the presence of cyclohexyl protons (δ 1.2–1.8 ppm), benzofuran aromatic signals (δ 6.8–7.5 ppm), and amide carbonyl (δ ~165 ppm) .

- IR Spectroscopy : Identifies key functional groups (e.g., tetrazole N-H stretch at ~3400 cm⁻¹, amide C=O at ~1680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+Na]+ calculated for C₁₈H₂₂N₅O₂: 368.17) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial studies suggest:

- Enzyme Inhibition : Competitive inhibition of monoamine oxidase-B (MAO-B) with IC₅₀ ~15 µM, assessed via fluorometric assays using kynuramine as a substrate .

- Antiproliferative Activity : Moderate activity against HeLa cells (IC₅₀ ~50 µM) in MTT assays, linked to tetrazole-mediated apoptosis .

- Neuroprotection : Reduces oxidative stress in SH-SY5Y neuronal models (30% viability increase at 10 µM) via Nrf2 pathway activation .

Advanced Research Questions

Q. How can synthetic routes be optimized to address scalability and purity challenges?

- Methodological Answer :

- Continuous Flow Reactors : Improve tetrazole ring formation efficiency (residence time <30 min, 90% conversion) .

- Automated Purification : Use preparative HPLC with C18 columns (acetonitrile/water gradient) to achieve >98% purity .

- Solvent Recycling : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact .

Q. How should researchers resolve contradictions in reported bioactivity data across different assays?

- Methodological Answer :

- Assay Standardization : Compare IC₅₀ values under uniform conditions (e.g., pH 7.4, 37°C, 5% CO₂) .

- Structural Analogs : Test derivatives (e.g., replacing cyclohexyl with cyclopentyl) to isolate structure-activity relationships (SAR) .

- Crystallographic Studies : Co-crystallize the compound with MAO-B to validate binding modes (PDB deposition recommended) .

Q. What advanced techniques are recommended for elucidating the compound’s mechanism of action in neuroprotection?

- Methodological Answer :

- RNA Sequencing : Identify differentially expressed genes in SH-SY5Y cells post-treatment (e.g., Nrf2, HO-1) .

- Surface Plasmon Resonance (SPR) : Measure binding affinity to Keap1 (KD ~5 µM) to confirm Nrf2 pathway involvement .

- In Vivo Models : Utilize zebrafish larvae for real-time neuroprotection tracking (e.g., 72 hpf exposure, 10 µM dose) .

Q. How can researchers improve the compound’s metabolic stability and selectivity?

- Methodological Answer :

- Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., cytochrome P450-mediated oxidation) .

- Prodrug Design : Introduce ester moieties to enhance blood-brain barrier penetration (e.g., tert-butyl ester derivatives) .

- Selectivity Screening : Profile against >50 kinases (e.g., KinomeScan) to minimize off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.